18-Hydroxycortisol (Hemiacetal)
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Overview
Description
18-Hydroxycortisol (Hemiacetal) is a complex organic compound belonging to the class of steroids. Steroids are characterized by a core structure of four fused rings. This compound is notable for its multiple hydroxyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Hydroxycortisol (Hemiacetal) typically involves multi-step organic reactions. One common approach is the hydroxylation of Pregn-4-ene-3,20-dione at specific positions using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts. The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific strains of microorganisms are used to introduce hydroxyl groups at desired positions. This method is advantageous due to its specificity and efficiency in producing high yields of the target compound.
Chemical Reactions Analysis
Types of Reactions
18-Hydroxycortisol (Hemiacetal) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
18-Hydroxycortisol (Hemiacetal) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroids and organic compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 18-Hydroxycortisol (Hemiacetal) involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The hydroxyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pregn-4-ene-3,20-dione, 11-hydroxy-, (11alpha)-: Known for its role in steroid hormone biosynthesis.
Pregn-4-ene-3,20-dione, 17-hydroxy-: Commonly referred to as 17-hydroxyprogesterone, involved in the synthesis of corticosteroids.
Pregn-4-ene-3,20-dione, 11,17,21-trihydroxy-, (11beta,17alpha)-: Exhibits anti-inflammatory properties and is used in the treatment of various conditions.
Uniqueness
18-Hydroxycortisol (Hemiacetal) is unique due to its multiple hydroxyl groups, which enhance its solubility and reactivity. These hydroxyl groups also contribute to its distinct biological activities, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(1S,2S,5R,6R,9S,11S,12S,13R)-5,6,11-trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-18-6-4-13(23)8-12(18)2-3-14-15-5-7-20(25)19(15,9-16(24)17(14)18)11-27-21(20,26)10-22/h8,14-17,22,24-26H,2-7,9-11H2,1H3/t14-,15-,16-,17+,18-,19+,20+,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHBCIMMSKGBFX-PWAYDTSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC45C3CCC4(C(OC5)(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@@]45[C@H]3CC[C@@]4([C@](OC5)(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144302-17-0 |
Source
|
Record name | 18-Hydroxycortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144302170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-HYDROXYCORTISOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8YUY43659 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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